3'-Chlorobiphenyl-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Chlorobiphenyl-4-carbaldehyde is a chemical compound that belongs to the class of aromatic aldehydes. It has the chemical formula C13H9ClO and the CAS number 400744-49-2 . This compound appears as a colorless solid with no odor . The basic structure of 3’-Chlorobiphenyl-4-carbaldehyde consists of a benzene ring with a chlorine atom attached to the 3’ position and a formyl group attached to the 4’ position . It is commonly used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chlorobiphenyl-4-carbaldehyde typically involves the chlorination of biphenyl followed by formylation. One common method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 3’ position of biphenyl. The formylation step can be achieved using reagents like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
In industrial settings, the production of 3’-Chlorobiphenyl-4-carbaldehyde may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) are crucial for efficient production. The final product is typically purified through recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3’-Chlorobiphenyl-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOMe) can replace the chlorine atom with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: 3’-Chlorobiphenyl-4-carboxylic acid.
Reduction: 3’-Chlorobiphenyl-4-methanol.
Substitution: 3’-Methoxybiphenyl-4-carbaldehyde.
Scientific Research Applications
3’-Chlorobiphenyl-4-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Chlorobiphenyl-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The formyl group can undergo nucleophilic addition reactions with amino acids in proteins, potentially leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes and receptors, thereby influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3’-Bromobiphenyl-4-carbaldehyde: Similar structure with a bromine atom instead of chlorine.
3’-Fluorobiphenyl-4-carbaldehyde: Similar structure with a fluorine atom instead of chlorine.
3’-Iodobiphenyl-4-carbaldehyde: Similar structure with an iodine atom instead of chlorine.
Uniqueness
3’-Chlorobiphenyl-4-carbaldehyde is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse organic compounds. Additionally, the compound’s stability and ease of handling make it a valuable reagent in both laboratory and industrial settings.
Properties
IUPAC Name |
4-(3-chlorophenyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMLKQSDIZEGRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362622 |
Source
|
Record name | 4-(3-chlorophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400744-49-2 |
Source
|
Record name | 4-(3-chlorophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-Chloro-[1,1'-biphenyl]-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.